

# ML 145 as a tool for orphan receptor research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to ML145 as a Tool for Orphan Receptor Research

## Introduction

The study of orphan receptors, G protein-coupled receptors (GPCRs) for which the endogenous ligand has not yet been identified, is a burgeoning field in drug discovery and molecular biology.[1][2] These receptors represent a significant portion of the GPCR superfamily and are implicated in a wide array of physiological and pathological processes.[1] The development of chemical probes to modulate the activity of these receptors is crucial for elucidating their biological functions and validating them as therapeutic targets. This guide focuses on ML145, a potent and selective antagonist of the orphan receptor GPR35, and provides a comprehensive overview of its properties and its application in orphan receptor research. While ML145 is specific for GPR35, this guide will also touch upon the broader context of orphan receptor signaling by examining the well-characterized orphan receptor GPR68.

# **ML145: A Selective Antagonist for GPR35**

ML145 has been identified as a selective antagonist for the orphan G protein-coupled receptor GPR35. Its high affinity and selectivity make it an invaluable tool for researchers investigating the physiological and pathological roles of this receptor.

## **Quantitative Data for ML145**

The following table summarizes the key quantitative data for ML145's activity against GPR35.



| Parameter | Value   | Receptor | Species       | Reference |
|-----------|---------|----------|---------------|-----------|
| IC50      | 20.1 nM | GPR35    | Not Specified |           |

Note: ML145 is reported to be over 1000-fold more selective for GPR35 compared to the GPR55 receptor.

## **Experimental Protocols**

While detailed, step-by-step experimental protocols for the use of ML145 are not readily available in the public domain, its application as a selective antagonist in receptor research implies its use in a variety of standard pharmacological assays. The following outlines the general methodologies where ML145 would be a critical reagent.

# General Experimental Workflow for Characterizing GPR35 Antagonism

The following diagram illustrates a typical workflow for confirming the antagonistic activity of a compound like ML145 on its target receptor, GPR35.













Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Probing the orphan receptors: Tools and directions PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omeros.com [omeros.com]
- To cite this document: BenchChem. [ML 145 as a tool for orphan receptor research].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1139099#ml-145-as-a-tool-for-orphan-receptor-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com